2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4,6-diiodophenol
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Overview
Description
2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4,6-diiodophenol is a complex organic compound that features a dihydroisoquinoline moiety linked to a diiodophenol group
Preparation Methods
The synthesis of 2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4,6-diiodophenol typically involves multiple stepsThe reaction conditions for these steps are generally mild, and the desired products can be obtained in good yield .
Chemical Reactions Analysis
2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4,6-diiodophenol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the diiodophenol group to a dihydroxyphenol group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4,6-diiodophenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4,6-diiodophenol involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, thereby modulating biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4,6-diiodophenol include:
2-(3,4-dihydro-1H-isoquinolin-2-yl)-1-(4-methoxy-phenyl)-ethanone: This compound has a similar isoquinoline structure but with different substituents on the phenyl ring.
2-(3,4-dihydro-1H-isoquinolin-2-yl)-1-(2-hydroxy-phenyl)-ethanone: Another related compound with a hydroxy group instead of iodine atoms.
The uniqueness of this compound lies in its diiodophenol group, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4,6-diiodophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15I2NO/c17-14-7-13(16(20)15(18)8-14)10-19-6-5-11-3-1-2-4-12(11)9-19/h1-4,7-8,20H,5-6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAAXHBRCMFIALM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=C(C(=CC(=C3)I)I)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15I2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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